molecular formula C14H17N3O2 B2768084 N1-(2-cyanophenyl)-N2-isopentyloxalamide CAS No. 898349-48-9

N1-(2-cyanophenyl)-N2-isopentyloxalamide

Cat. No. B2768084
CAS RN: 898349-48-9
M. Wt: 259.309
InChI Key: PDWKACXYEIDNCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the cyanophenyl, isopentyl, and oxalamide groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The cyano group could potentially undergo reactions such as nucleophilic addition or reduction, while the amide group could participate in various reactions such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Photochemical Behavior and Intramolecular Charge-Transfer

A study explored the photochemical behavior of a series of trans-3-(N-arylamino)stilbenes, which are structurally similar to N1-(2-cyanophenyl)-N2-isopentyloxalamide, in nonpolar and polar solvents. This research highlighted the distinct propensity of torsional motion toward a low-lying twisted intramolecular charge-transfer (TICT) state from the planar ICT precursor. The study provided insights into the meta conjugation effect and the importance of reaction kinetics in these processes, which can be crucial for understanding the photochemical properties of N1-(2-cyanophenyl)-N2-isopentyloxalamide (Yang et al., 2007).

Mitochondria-Targeting Nanoparticles

Research into mitochondria-targeting self-assembled nanoparticles derived from triphenylphosphonium-conjugatedcyanostilbene, which shares functional groups with N1-(2-cyanophenyl)-N2-isopentyloxalamide, revealed the potential for site-specific imaging and anticancer drug delivery. These nanoparticles demonstrated selective accumulation in the mitochondria of cancer cells, emitting fluorescence for imaging and efficiently delivering anticancer drugs like doxorubicin (DOX). This study underscores the potential of structurally related compounds in developing targeted therapies for cancer treatment (Kim et al., 2017).

Oligonucleotide Synthesis

Another study on the synthesis of DNA fragments highlighted the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides, which are related to N1-(2-cyanophenyl)-N2-isopentyloxalamide in their functional groups. These compounds have proven very suitable for automated DNA synthesis, offering insights into the application of N1-(2-cyanophenyl)-N2-isopentyloxalamide in nucleotide chemistry and molecular biology research (Sinha et al., 1984).

Fluorescent Sensing of Amines

A study involving a naphthalimide-based fluorescent gelator, structurally related to N1-(2-cyanophenyl)-N2-isopentyloxalamide, demonstrated the ability to sense aliphatic and aromatic amines. This research highlights the potential of N1-(2-cyanophenyl)-N2-isopentyloxalamide derivatives in developing advanced materials for chemical sensing and environmental monitoring (Pang et al., 2015).

Liquid Crystal Research

Further research into the molecular dynamics of n-cyanobiphenyls, which share core structural features with N1-(2-cyanophenyl)-N2-isopentyloxalamide, provided insights into their applications in liquid crystal displays and advanced optical materials. This study showcased the feasibility of predictive modeling of nematics from molecular structures, opening avenues for the design of new materials based on N1-(2-cyanophenyl)-N2-isopentyloxalamide (Tiberio et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for potential uses in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10(2)7-8-16-13(18)14(19)17-12-6-4-3-5-11(12)9-15/h3-6,10H,7-8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWKACXYEIDNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-isopentyloxalamide

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